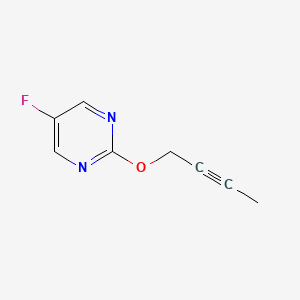

2-(But-2-yn-1-yloxy)-5-fluoropyrimidine

Description

2-(But-2-yn-1-yloxy)-5-fluoropyrimidine is a fluorinated pyrimidine derivative characterized by a butynyloxy substituent at the 2-position and a fluorine atom at the 5-position of the pyrimidine ring. Fluoropyrimidines are a critical class of compounds in medicinal and synthetic chemistry due to their bioactivity, particularly in oncology (e.g., 5-fluorouracil, a chemotherapeutic agent) . This article provides a detailed comparison of this compound with structurally and functionally related compounds, emphasizing synthesis, reactivity, and biological relevance.

Properties

IUPAC Name |

2-but-2-ynoxy-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBBNIPGSQJLHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=NC=C(C=N1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-yn-1-yloxy)-5-fluoropyrimidine typically involves the reaction of 5-fluoropyrimidine with but-2-yn-1-ol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:

Step 1: 5-Fluoropyrimidine is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).

Step 2: But-2-yn-1-ol is added to the solution.

Step 3: A base such as potassium carbonate (K2CO3) is added to the mixture to facilitate the reaction.

Step 4: The reaction mixture is stirred at room temperature for several hours.

Step 5: The product is isolated by filtration and purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of impurities and improve the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(But-2-yn-1-yloxy)-5-fluoropyrimidine can undergo various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne group can be reduced to form alkenes or alkanes.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) can be used under high pressure.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

2-(But-2-yn-1-yloxy)-5-fluoropyrimidine has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(But-2-yn-1-yloxy)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The fluorine atom and alkyne group contribute to its reactivity and ability to form covalent bonds with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

- The butynyloxy group introduces steric bulk and electron-withdrawing effects via the triple bond, contrasting with electron-donating alkylthio groups or halogens .

- Substitution at the 2-position significantly influences ring electronics, altering reactivity in cross-coupling or nucleophilic substitution reactions .

This compound

For example, alkynyloxy-substituted bromocyclohexenes undergo Pd(OAc)₂-catalyzed cross-coupling with bicyclopropylidene to form tetraenes or spirocyclopropanated tricycles .

Comparison with Other Fluoropyrimidines

- 2-Alkylthio-5-fluoropyrimidines: Synthesized via nucleophilic substitution of 2,4-dichloro-5-fluoropyrimidine with alkyl mercaptans in nonaqueous media using stoichiometric bases .

- 5-Fluorouracil (5-FU): Produced via hydrogenolysis of halogenated intermediates (e.g., 2,3-dibromo-5-fluoropyrimidine) .

- 2-Bromo-5-fluoropyrimidine : Intermediate in Suzuki-Miyaura cross-coupling reactions .

Reactivity and Functionalization

- Palladium-Catalyzed Reactions :

Alkynyloxy-substituted fluoropyrimidines participate in Pd-catalyzed intra-intermolecular cascade reactions, forming complex polycyclic structures (e.g., tetraenes, spirocyclopropanes) . In contrast, alkylthio-fluoropyrimidines are more suited for nucleophilic aromatic substitution due to the leaving-group ability of thioethers . - Electrophilic Substitution :

The electron-withdrawing alkynyloxy group deactivates the pyrimidine ring, reducing electrophilic attack at the 4- and 6-positions compared to alkylthio or hydrogen substituents.

Spectroscopic and Physical Properties

Biological Activity

2-(But-2-yn-1-yloxy)-5-fluoropyrimidine, often abbreviated as 2-BYu-5F, is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by relevant case studies and data tables.

Chemical Structure and Properties

The compound 2-BYu-5F features a unique structure that combines a but-2-yn-1-yloxy group with a fluorinated pyrimidine core. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Antiviral Activity : 2-BYu-5F has demonstrated notable antiviral properties against various viruses, including:

- Herpes Simplex Virus (HSV) : Studies indicate that 2-BYu-5F exhibits inhibitory effects on HSV replication, making it a candidate for further antiviral development.

- Influenza Virus : The compound has also shown efficacy against influenza strains, suggesting potential use in treating viral infections.

Anticancer Activity : In addition to its antiviral properties, 2-BYu-5F has been evaluated for its anticancer potential:

- Cell Proliferation Inhibition : Research indicates that 2-BYu-5F can inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer cells. The compound exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent activity compared to standard treatments like 5-Fluorouracil (5-FU) .

The biological activity of 2-BYu-5F is attributed to its ability to interfere with nucleic acid synthesis and viral replication processes. The fluorine atom in the pyrimidine ring enhances the compound's binding affinity to target enzymes involved in nucleic acid metabolism.

Pharmacokinetics

Pharmacokinetic studies have revealed:

- Oral Bioavailability : Following oral administration, 2-BYu-5F demonstrated a bioavailability of approximately 31.8%, indicating effective absorption.

- Clearance Rate : The compound exhibited a clearance rate of 82.7 ± 1.97 mL/h/kg after intravenous administration, suggesting a moderate elimination profile .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antiviral | HSV | Not specified | |

| Antiviral | Influenza Virus | Not specified | |

| Anticancer | MDA-MB-231 | 0.126 | |

| Anticancer | MCF10A (non-cancer) | >2.0 |

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance Rate | 82.7 ± 1.97 mL/h/kg |

Safety Profile

Toxicity assessments in animal models have indicated that 2-BYu-5F does not exhibit acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.